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Bromo-PEG24-Boc

Cat. No.: B8114411
M. Wt: 1266.3 g/mol
InChI Key: CRYWFMGACMLASE-UHFFFAOYSA-N
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Description

Evolution of Polyethylene (B3416737) Glycol in Chemical Biology and Material Science Research

Polyethylene glycol (PEG), a synthetic, hydrophilic polyether compound, has a history stretching back to 1859 when it was first synthesized independently by chemists A.V. Lourenço and Charles Adolphe Wurtz. britannica.comwikipedia.org Initially, its applications were modest, but over the past several decades, PEG has become a cornerstone in chemical biology and material science. acs.org Its biocompatibility, excellent solubility in both aqueous and many organic solutions, lack of toxicity, and low immunogenicity have driven its widespread adoption. britannica.comacs.org

In the mid-20th century, PEG was primarily used as a precipitating agent for proteins and in the formation of aqueous two-phase systems for biomolecule separation. acs.org A significant leap in its application came with the advent of "PEGylation," the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. ekb.eg The first instance of PEGylation was reported in 1977, and by 1990, the FDA had approved the first PEGylated protein therapeutic. nih.gov This technique proved revolutionary, as the attachment of PEG could extend the circulating half-life of drugs by increasing their molecular weight, thereby reducing kidney clearance and protecting them from enzymatic degradation. ekb.egnih.gov Furthermore, PEG coatings on surfaces and nanoparticles are known to resist protein and cell adsorption, a critical feature for developing biocompatible materials and implants. acs.orgnih.gov

Functionalized Polyethylene Glycols as Versatile Chemical Tools and Molecular Scaffolds

The inert nature of the basic PEG structure, H−(O−CH2−CH2)n−OH, belies its true potential, which is unlocked through chemical modification. wikipedia.orgnih.gov By functionalizing the terminal hydroxyl groups of the PEG chain, a vast library of reactive derivatives can be created. nih.govgoogle.com These functionalized PEGs serve as versatile chemical tools and molecular scaffolds, enabling a multitude of applications.

Common functional groups that can be introduced onto PEG terminals include amines, carboxylic acids, N-hydroxysuccinimide (NHS) esters, maleimides, vinyl sulfones, azides, and alkynes. nih.govnih.govlabinsights.nl This chemical diversity allows for a wide array of conjugation strategies. For instance, NHS-activated PEGs react efficiently with amine groups on proteins, while maleimide-functionalized PEGs target thiol groups found in cysteine residues. nih.gov The rise of "click chemistry" has made PEG derivatives with azide (B81097) and alkyne groups particularly valuable, as these groups undergo rapid, specific, and high-yield reactions, ideal for bioconjugation. labinsights.nl

Heterobifunctional PEGs, which possess different reactive groups at each end of the polymer chain, are especially powerful. nih.gov They act as molecular bridges, linking two different molecules or connecting a molecule to a surface. nih.gov This capability is fundamental to the construction of complex systems like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a target-specific antibody, and Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation. invivochem.comsigmaaldrich.com

Structural and Functional Rationale of Bromo-PEG24-t-butyl ester in Chemical Research

Bromo-PEG24-t-butyl ester is a prime example of a heterobifunctional PEG linker designed for specific, multi-step synthetic strategies. Its structure consists of a long polyethylene glycol chain composed of 24 ethylene (B1197577) oxide units, capped at one end with a bromine atom and at the other with a t-butyl ester group. broadpharm.com Each component of this molecule has a distinct and rational purpose.

The PEG24 Spacer: The long, hydrophilic PEG chain, with a molecular weight of approximately 1266.4 g/mol , confers high solubility in aqueous media and many organic solvents. broadpharm.comcd-bioparticles.net This is crucial for biological applications, ensuring that the linker and any attached molecules remain soluble in physiological environments. broadpharm.comcreative-biolabs.com The flexibility and length of the chain also provide spatial separation between the two molecules it links, which can be critical for maintaining their proper function.

The Bromo Group: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. broadpharm.combroadpharm.comcreative-biolabs.comaxispharm.com This allows for the straightforward attachment of the linker to molecules containing nucleophiles such as thiols, amines, or alcohols. This reactive handle is the first point of covalent attachment in a typical synthetic scheme.

The t-butyl ester Group: The t-butyl ester is a protecting group for a carboxylic acid. broadpharm.comnbinno.com It is stable under many reaction conditions, including those used for the nucleophilic substitution involving the bromo group. However, the t-butyl group can be selectively removed under acidic conditions to reveal a free carboxylic acid. broadpharm.comaxispharm.com This newly deprotected carboxyl group can then be activated and reacted with an amine-containing molecule to form a stable amide bond, completing the linkage. nbinno.com

This dual functionality makes Bromo-PEG24-t-butyl ester a highly controlled and versatile linker. It allows for the sequential and specific conjugation of two different chemical entities, a foundational capability in the synthesis of complex bioconjugates and targeted therapeutics like PROTACs and ADCs. sigmaaldrich.com

Table 1: Chemical Properties of Bromo-PEG24-t-butyl ester

Property Value Source(s)
Molecular Formula C₅₅H₁₀₉BrO₂₆ broadpharm.com
Molecular Weight 1266.4 g/mol broadpharm.comcd-bioparticles.net
Appearance Varies (e.g., solid, oil) broadpharm.com
Purity ≥95-98% broadpharm.comcd-bioparticles.net
Solubility Water, DMSO, DCM, DMF broadpharm.com
Functional Group 1 Bromide (-Br) broadpharm.com
Functional Group 2 t-butyl ester (-COOC(CH₃)₃) broadpharm.com

| Storage Condition | -20°C | broadpharm.comcd-bioparticles.net |

Table 2: Compound Names Mentioned in this Article

Compound Name
Bromo-PEG24-t-butyl ester
Polyethylene glycol (PEG)
Ethylene glycol
Ethylene oxide
Pomalidomide-PEG5-NH2
Pomalidomide-PEG4-NH2
Pomalidomide-PEG4-CO2H
(S,R,S)-AHPC-PEG6-NH2
Hydroxy-PEG5-t-butyl ester
Hydroxy-PEG6-t-butyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H109BrO26 B8114411 Bromo-PEG24-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109BrO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYWFMGACMLASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109BrO26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Bromo Peg24 T Butyl Ester

Nucleophilic Substitution Reactions Involving the Terminal Bromide Moiety

The terminal primary bromide of Bromo-PEG24-t-butyl ester is a key functional group that readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules. The bromide is considered an excellent leaving group, facilitating these transformations. broadpharm.comcd-bioparticles.netcreative-biolabs.comaxispharm.com

The displacement of the terminal bromide on the PEG chain typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the rate is dependent on the concentration of both the substrate (Bromo-PEG24-t-butyl ester) and the incoming nucleophile, making it a second-order reaction. masterorganicchemistry.com The reaction involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromide from the backside, leading to an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com

The kinetics of this reaction can be influenced by several factors:

Steric Hindrance: The long, flexible PEG24 chain can create steric hindrance around the reactive site, potentially slowing down the reaction rate compared to shorter PEG analogues. Studies on similar compounds suggest that shorter PEG chains may lead to faster reaction kinetics due to reduced steric bulk.

Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the strength and concentration of the nucleophile.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

While specific kinetic data for Bromo-PEG24-t-butyl ester is not extensively published, the general principles of SN2 reactions on primary alkyl halides are well-established and applicable. masterorganicchemistry.com The selectivity of the reaction is high for the terminal bromide, as primary alkyl halides are more susceptible to SN2 reactions than to competing elimination (E2) reactions, especially with good, non-basic nucleophiles.

Table 1: Factors Influencing SN2 Reaction Kinetics of Bromo-PEG-t-butyl Esters

Factor Effect on Reaction Rate Rationale
PEG Chain Length Longer chains may decrease the rate Increased steric hindrance around the electrophilic carbon.
Nucleophile Stronger nucleophiles increase the rate Rate is directly proportional to nucleophile strength and concentration. masterorganicchemistry.com
Leaving Group Bromide is an effective leaving group Good leaving groups stabilize the forming negative charge in the transition state. broadpharm.comaxispharm.com

| Solvent | Polar aprotic solvents are optimal | They enhance the reactivity of the nucleophile. |

The electrophilic nature of the carbon atom attached to the bromide allows for reactions with a variety of nucleophiles. This versatility is fundamental to its application as a linker molecule.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form secondary and tertiary amines, respectively. However, the resulting amine product is often more nucleophilic than the starting amine, which can lead to over-alkylation, potentially yielding a quaternary ammonium (B1175870) salt. youtube.com This can be controlled by using a large excess of the starting amine or by employing alternative strategies like using azide (B81097) as a nucleophile followed by reduction.

Thiols: Thiol groups (-SH) are excellent nucleophiles, particularly in their deprotonated thiolate form (-S⁻). They react readily with the terminal bromide to form stable thioether linkages. axispharm.combroadpharm.com This reaction is highly efficient and is commonly used in bioconjugation to link PEG chains to cysteine residues in proteins. nih.gov

Alcohols: Alcohols and their corresponding alkoxides can also act as nucleophiles to displace the bromide, resulting in the formation of an ether linkage. The reaction with neutral alcohols is generally slow and may require heat or a strong base to deprotonate the alcohol to the more nucleophilic alkoxide.

Table 2: Nucleophilic Substitution Reactions with Bromo-PEG24-t-butyl ester

Nucleophile Functional Group Product Linkage Typical Conditions
Amine (R-NH₂) Amino Secondary Amine Aprotic solvent, often with a non-nucleophilic base
Thiol (R-SH) Thiol/Thiolate Thioether Mildly basic pH to form the more nucleophilic thiolate

| Alcohol (R-OH) | Hydroxyl/Alkoxide | Ether | Strong base (e.g., NaH) to form the alkoxide |

Deprotection Chemistry of the t-butyl Ester Group

The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under neutral and basic conditions but can be efficiently cleaved under acidic conditions to reveal the free carboxylic acid. cd-bioparticles.netcreative-biolabs.com

The deprotection of a t-butyl ester proceeds through a distinct mechanism compared to the hydrolysis of primary or secondary esters. Due to the steric bulk and the ability to form a stable tertiary carbocation, the hydrolysis of t-butyl esters under acidic conditions follows an AAL1 (Acyl-Alkyl bond cleavage, unimolecular) mechanism. pearson.comucoz.com

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst. pearson.com

Carbocation Formation: The bond between the ester oxygen and the tertiary carbon cleaves, forming a stable tert-butyl carbocation and the free carboxylic acid. This step is unimolecular and is the rate-determining step of the reaction. pearson.com

Deprotonation/Elimination: The tert-butyl carbocation is neutralized, typically by losing a proton to form isobutylene (B52900) gas or by reacting with a nucleophile (like water) to form tert-butanol. pearson.com

Reagents commonly used for this deprotection include strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM). smolecule.com The stability of the tert-butyl carbocation intermediate is the primary driver for this reaction pathway. pearson.comsmolecule.com

Orthogonal protection strategies are crucial in multistep synthesis, allowing for the selective removal of one protecting group in the presence of others. The Bromo-PEG24-t-butyl ester is designed for such strategies. The acid-labile nature of the t-butyl ester contrasts with the stability of other common protecting groups under acidic conditions.

For instance, a synthetic sequence could involve:

Nucleophilic substitution at the bromide terminus with a molecule containing a base-labile protecting group (e.g., an Fmoc-protected amine).

Selective deprotection of the base-labile group under basic conditions, leaving the t-butyl ester intact.

Further functionalization at the newly deprotected site.

Final deprotection of the t-butyl ester under acidic conditions (e.g., with TFA) to yield the free carboxylic acid.

This orthogonality allows for the sequential and site-specific modification of a molecule. The t-butyl ester is stable to catalytic hydrogenolysis and the basic conditions often used for the cleavage of other esters (like methyl or ethyl esters) and amide-protecting groups like Fmoc. acs.orgresearchgate.net Conversely, protecting groups like benzyl (B1604629) ethers or Cbz-protected amines, which are removed by hydrogenolysis, are stable to the acidic conditions required for t-butyl ester cleavage. acs.org

Chemoselective Transformations of Bromo-PEG24-t-butyl ester in Complex Synthetic Environments

Chemoselectivity refers to the preferential reaction of one functional group over another. Bromo-PEG24-t-butyl ester's structure allows for high chemoselectivity in complex synthetic environments. The terminal bromide is an electrophilic site susceptible to nucleophilic attack, while the t-butyl ester is largely unreactive towards nucleophiles due to steric hindrance and its lack of an acidic proton.

Therefore, a synthetic chemist can perform a wide range of nucleophilic substitution reactions at the bromide terminus without affecting the t-butyl ester. axispharm.com This enables the introduction of functionalities such as azides (for subsequent click chemistry), protected amines, or thiols for bioconjugation. nih.gov Following the modification at the bromo-terminus, the t-butyl ester can be selectively hydrolyzed under acidic conditions to unmask the carboxylic acid. cd-bioparticles.netcreative-biolabs.com This newly revealed carboxyl group can then be used for subsequent transformations, such as amide bond formation with an amine, further extending the synthetic utility of the original linker. This two-stage, chemoselective reactivity makes Bromo-PEG24-t-butyl ester a valuable tool for constructing complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or for the PEGylation of biomolecules.

Table 3: List of Compound Names Mentioned

Compound Name
Bromo-PEG24-t-butyl ester
Bromo-PEG-t-butyl ester
tert-butanol
isobutylene
Bromo-PEG1-t-butyl ester
Bromo-PEG2-t-butyl ester
Bromo-PEG4-t-butyl ester

Investigating Potential Side Reactions and Competing Pathways in Bromo-PEG24-t-butyl ester Reactions

In the synthesis and application of complex bifunctional molecules like Bromo-PEG24-t-butyl ester, the desired reaction pathway can be accompanied by potential side reactions and competing pathways. Understanding these alternative transformations is critical for optimizing reaction conditions to maximize the yield of the target product and minimize the formation of impurities. The reactivity of Bromo-PEG24-t-butyl ester is primarily dictated by its two terminal functional groups: the primary alkyl bromide and the t-butyl ester.

The primary alkyl bromide is designed for nucleophilic substitution (SN2) reactions, where a nucleophile displaces the bromide leaving group. broadpharm.comaxispharm.com However, under certain conditions, competing elimination reactions (E2) can occur. msu.edu Concurrently, the t-butyl ester, while generally stable, is susceptible to hydrolysis under acidic conditions. broadpharm.comcd-bioparticles.net The poly(ethylene glycol) (PEG) chain itself is largely inert but can undergo degradation under particularly harsh reaction conditions.

Key Potential Side Reactions and Competing Pathways:

Hydrolysis of the Terminal Bromide: The presence of water in the reaction mixture can lead to the hydrolysis of the carbon-bromine bond. Water, acting as a nucleophile, can displace the bromide ion to form Hydroxy-PEG24-t-butyl ester. This side reaction is generally slow but can become significant, particularly during prolonged reaction times or in aqueous or protic solvent systems. msu.edu

Hydrolysis of the t-Butyl Ester: The t-butyl ester group is a robust protecting group under neutral and basic conditions but is labile in the presence of acid. creative-biolabs.com Inadvertent exposure to acidic reagents or conditions can catalyze the hydrolysis of the ester, yielding the corresponding carboxylic acid, Bromo-PEG24-acid, and releasing isobutylene. smolecule.com This deprotection is often a desired subsequent step, but its premature occurrence constitutes a side reaction.

Base-Induced Elimination (E2 Reaction): A significant competing pathway to the desired SN2 substitution is the E2 elimination. libretexts.org In this pathway, a base abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. libretexts.org While SN2 reactions are generally favored for primary alkyl halides like Bromo-PEG24-t-butyl ester, the use of strong, sterically hindered bases (e.g., potassium t-butoxide) and elevated temperatures can increase the proportion of the elimination product. msu.edumasterorganicchemistry.com

PEG Chain Cleavage: Although the ether linkages of the PEG chain are generally stable, they can be susceptible to cleavage under strongly acidic or basic conditions, particularly at high temperatures. This degradative pathway can lead to a complex mixture of shorter PEG fragments, compromising the integrity and monodispersity of the linker. This is less of a concern under typical bioconjugation conditions but can be a factor during upstream chemical modifications.

The following table summarizes the primary side reactions and the conditions that tend to promote them.

Side ReactionFunctional Group InvolvedPromoting ConditionsResulting Side Product
Hydrolysis Alkyl BromidePresence of water, protic solventsHydroxy-PEG24-t-butyl ester
Hydrolysis (Deprotection) t-Butyl EsterAcidic pH, strong acids organic-chemistry.orgBromo-PEG24-acid
Elimination (E2) Alkyl Bromide & Beta-HydrogenStrong/bulky bases, high temperature uci.eduAlkene-terminated PEG23-t-butyl ester
Chain Cleavage PEG Ether LinkagesStrong acid/base, high temperature Heterogeneous mixture of shorter PEG fragments

To further illustrate the competition between the desired substitution and the potential elimination pathway, the following research findings on alkyl halide reactivity provide context.

Reaction PathwayMechanism TypeSubstrate PreferenceBase/Nucleophile RequirementSolvent EffectsTemperature
Substitution (Desired) SN2Primary > Secondary >> Tertiary msu.eduStrong, non-bulky nucleophile masterorganicchemistry.comPolar aprotic (e.g., DMSO, DMF) uci.eduLower temperatures favor SN2 masterorganicchemistry.com
Elimination (Competing) E2Tertiary > Secondary > Primary uci.eduStrong, bulky base (e.g., t-BuOK) msu.eduLess polar solvents can favor E2Higher temperatures favor E2 masterorganicchemistry.com

Given that Bromo-PEG24-t-butyl ester is a primary alkyl halide, SN2 reactions are kinetically and sterically favored over E2 reactions. msu.edu However, careful selection of the nucleophile, base, solvent, and temperature is paramount to ensure high fidelity of the substitution reaction and minimize the formation of the undesired elimination product and other potential side products. masterorganicchemistry.com For instance, using a highly basic nucleophile (pKa of conjugate acid > 12) increases the likelihood of E2 competition. masterorganicchemistry.com

Applications of Bromo Peg24 T Butyl Ester in Research and Development

Advanced Bioconjugation Methodologies utilizing Bromo-PEG24-t-butyl ester

The structure of Bromo-PEG24-t-butyl ester is ideally suited for creating stable and specific linkages to biomacromolecules. The bromo group provides a reactive handle for covalent bond formation, while the t-butyl ester protects a carboxylic acid moiety that can be deprotected in a subsequent step to introduce another functional group or attachment point. The extensive PEG24 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Site-Specific Covalent Linkage Strategies for Biomacromolecules

A key application of Bromo-PEG24-t-butyl ester lies in the site-specific modification of proteins and other biomacromolecules. The bromo group is an effective electrophile that can react with nucleophilic residues on a protein surface. Cysteine residues, with their highly nucleophilic thiol groups, are particularly attractive targets for such modifications.

Researchers can introduce a cysteine residue at a specific, non-essential site on a protein's surface through site-directed mutagenesis. nih.gov This engineered cysteine then serves as a unique attachment point for the bromo-PEG linker, ensuring a homogenous population of well-defined conjugates. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of the cysteine displaces the bromide, forming a stable thioether bond. This strategy has been successfully employed to create PEGylated proteins with preserved biological activity. nih.gov

Reactant 1Reactant 2Key Reaction ConditionsProductApplication
Protein with engineered cysteineBromo-PEG24-t-butyl esterNear-neutral pH buffer (e.g., PBS pH 7.4)Site-specifically PEGylated proteinImproved pharmacokinetics, reduced immunogenicity
Thiol-containing peptideBromo-PEG24-t-butyl esterAqueous bufferPEGylated peptideEnhanced solubility and stability

Table 1: Representative Reactions for Site-Specific Covalent Linkage

Preparation of Heterobifunctional Linkers for Molecular Probes and Imaging Agents

The dual functionality of Bromo-PEG24-t-butyl ester makes it an excellent starting material for the synthesis of heterobifunctional linkers used in the development of molecular probes and imaging agents. nih.govnih.gov After the initial conjugation via the bromo group, the t-butyl ester can be selectively removed under acidic conditions to reveal a free carboxylic acid. This carboxylic acid can then be activated, for example, with N-hydroxysuccinimide (NHS), to react with primary amines on a fluorescent dye, a chelating agent for a radionuclide, or another signaling molecule. nih.gov

This sequential reaction strategy allows for the controlled assembly of complex molecular constructs. The long PEG24 chain serves to spatially separate the biomolecule from the imaging moiety, minimizing potential steric hindrance and preserving the function of both components. This approach has been utilized in the development of probes for various imaging modalities, including fluorescence microscopy and positron emission tomography (PET). mdpi.com

Starting MaterialReagent 1Reagent 2Final ProductApplication
Bromo-PEG24-t-butyl esterBiomolecule with thiol group1. Trifluoroacetic acid (TFA) 2. NHS/EDC 3. Amine-containing fluorophoreBiomolecule-PEG24-Fluorophore ConjugateFluorescent imaging
Bromo-PEG24-t-butyl esterTargeting ligand with thiol group1. TFA 2. NHS/EDC 3. Chelator-amineTargeting Ligand-PEG24-Chelator ConjugatePET or SPECT imaging

Table 2: Synthesis of Heterobifunctional Linkers for Probes and Imaging Agents

Engineering of Biologically Active Conjugates for In Vitro Studies

The ability to conjugate bioactive molecules to proteins or other carriers using Bromo-PEG24-t-butyl ester has significant implications for in vitro research. For instance, a small molecule drug can be attached to a targeting protein to study its cell-specific effects. The hydrophilic PEG24 linker can improve the solubility of hydrophobic drugs, facilitating their handling and delivery in aqueous cell culture media. adcreview.com

In one exemplary application, a researcher could conjugate a cytotoxic agent to an antibody fragment (Fab) that recognizes a cancer-specific cell surface antigen. The resulting conjugate's ability to selectively kill cancer cells while sparing non-target cells can then be evaluated in co-culture experiments. The long PEG linker can also influence the conjugate's activity by affecting its binding affinity and internalization rate, providing valuable data for the design of more effective therapeutics. mdpi.com

Conjugate Component 1 (via Bromo end)Conjugate Component 2 (via deprotected ester)In Vitro AssayMeasured Parameter
Targeting peptideFluorescent dyeFlow cytometryCell-specific binding
EnzymeSmall molecule inhibitorEnzyme activity assayIC50 determination
Antibody fragmentCytotoxic drugCell viability assay (e.g., MTT)Selective cytotoxicity

Table 3: Examples of Biologically Active Conjugates for In Vitro Studies

Design and Synthesis of Advanced Linker Systems for Targeted Delivery Research

Beyond basic bioconjugation, Bromo-PEG24-t-butyl ester is a valuable building block in the creation of more complex drug delivery systems. Its properties are particularly well-suited for applications in controlled release and the development of next-generation targeted therapies like antibody-drug conjugates (ADCs).

Development of Polymeric Scaffolds for Controlled Release Formulations

Bromo-PEG24-t-butyl ester can be incorporated into the synthesis of polymeric scaffolds for the controlled release of therapeutic agents. nih.gov For example, it can be used to functionalize a polymer backbone, introducing pendant PEG chains with reactive termini. After deprotection of the t-butyl ester, drugs can be covalently attached to the carboxylic acid groups. The release of the drug can then be controlled by the cleavage of the linker under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov

The hydrophilic nature of the PEG24 chains can also influence the swelling behavior and degradation kinetics of the polymeric scaffold, providing another level of control over the drug release profile. doaj.org This approach is being explored for the localized delivery of drugs in tissue engineering and regenerative medicine. nih.gov

Polymer BackboneFunctionalization StrategyDrug AttachmentRelease Mechanism
Poly(L-lysine)Reaction of bromo-PEG-ester with amine side chainsAmide bond formation after ester deprotectionEnzymatic cleavage of the polymer backbone
AlginateCarbodiimide coupling to polymer carboxyl groupsEster linkage to deprotected PEG linkerHydrolysis of the ester bond

Table 4: Polymeric Scaffolds for Controlled Release

Construction of Antibody-Drug Conjugate (ADC) Linker Analogues for Preclinical Exploration

The development of effective and stable linkers is a critical aspect of ADC design. Bromo-PEG24-t-butyl ester serves as a valuable precursor for the synthesis of novel ADC linker analogues. The bromo group can be converted to other functionalities, such as a maleimide, for highly specific conjugation to the thiol groups of reduced interchain disulfides on an antibody. nih.gov

Following antibody conjugation, the t-butyl ester is deprotected, and the resulting carboxylic acid is used to attach a potent cytotoxic payload, often through a self-immolative spacer to ensure efficient drug release inside the target cancer cell. nih.gov The long PEG24 spacer in these linkers has been shown to improve the pharmacokinetic profile of ADCs, reduce aggregation, and potentially enhance their therapeutic index. nih.govrsc.org Preclinical studies have demonstrated that ADCs with longer PEG linkers can exhibit improved in vivo performance, including better tumor regression in xenograft models. depositolegale.it

Antibody Conjugation MoietyPayload Attachment MoietyKey Linker FeaturesPreclinical Model
Thiol-reactive maleimideAmine-reactive activated esterLinear PEG24 spacerOvarian cancer xenograft
BromoacetamideCarboxylic acid for carbamate (B1207046) formationBranched PEG structureLymphoma cell line-derived xenograft

Table 5: ADC Linker Analogues for Preclinical Research

Integration into Hydrogel and Nanoparticle Architectures for Material Science Applications

The bifunctional nature of Bromo-PEG24-t-butyl ester makes it a valuable tool for the construction of advanced hydrogel and nanoparticle systems. In hydrogel synthesis, this linker can be used to crosslink polymer chains, forming three-dimensional networks with tunable properties. For instance, the bromo group can react with thiol- or amine-functionalized polymers, while the carboxylic acid (after deprotection) can form amide bonds with other polymeric components. This allows for the creation of hydrogels with controlled mesh sizes, swelling ratios, and mechanical strengths, which are essential for applications in tissue engineering and regenerative medicine. nih.govnih.gov The incorporation of the long PEG chain into the hydrogel matrix can also enhance its biocompatibility and reduce non-specific protein adsorption. nih.gov

In the realm of nanotechnology, Bromo-PEG24-t-butyl ester is employed for the surface functionalization of nanoparticles. The bromide or the deprotected carboxyl end can be used to covalently attach the PEG linker to the nanoparticle surface, creating a hydrophilic shell. This "PEGylation" of nanoparticles is a widely used strategy to improve their colloidal stability, prolong their circulation time in the bloodstream, and reduce their uptake by the reticuloendothelial system. The other end of the linker can then be used to conjugate targeting ligands, such as antibodies or peptides, for site-specific drug delivery.

Property Advantage in Hydrogel/Nanoparticle Systems
Bifunctional (Bromo and t-butyl ester) Allows for covalent integration and crosslinking within polymer networks and on nanoparticle surfaces.
PEG-24 Spacer Enhances hydrophilicity, biocompatibility, and provides a flexible spacer arm.
Controlled Reactivity Orthogonal reactivity of the two ends allows for sequential conjugation steps.
Reduced Non-specific Adsorption The PEG chain minimizes unwanted interactions with proteins and cells.

Surface Functionalization and Material Engineering with Bromo-PEG24-t-butyl ester Derivatives

The ability to tailor the surface properties of materials is critical in many areas, from biomedical devices to diagnostics. Bromo-PEG24-t-butyl ester and its derivatives are instrumental in this regard, offering a versatile platform for surface functionalization.

Modification of Polymeric and Inorganic Surfaces for Reduced Non-Specific Adsorption

Non-specific adsorption of proteins and other biomolecules to material surfaces can lead to problems such as biofouling, reduced device performance, and adverse biological responses. nih.gov Surface modification with PEG chains, a process often referred to as PEGylation, is a well-established method to mitigate these issues. Bromo-PEG24-t-butyl ester can be grafted onto polymeric surfaces through various chemical reactions. For instance, the bromo group can react with nucleophilic groups present on the polymer backbone. Alternatively, the carboxylic acid can be activated to react with amine-functionalized surfaces.

Similarly, inorganic surfaces such as silica, gold, and titanium dioxide can be functionalized with Bromo-PEG24-t-butyl ester. This typically involves a primary modification of the inorganic surface to introduce functional groups (e.g., amines or thiols) that can then react with the PEG linker. The resulting PEGylated surface exhibits significantly reduced non-specific protein adsorption, enhancing the biocompatibility of medical implants and the performance of diagnostic assays. nih.govrsc.orgmdpi.com

Creation of PEGylated Functional Coatings for Biosensor Development

In the field of biosensors, minimizing non-specific binding to the sensor surface is paramount for achieving high sensitivity and specificity. Bromo-PEG24-t-butyl ester can be used to create a biocompatible and protein-repellent coating on the sensor substrate. tifactechex.org.in The linker can be attached to the surface, and the terminal functional group can then be used to immobilize biorecognition elements, such as antibodies, enzymes, or nucleic acids. The long, flexible PEG-24 chain serves to extend the biorecognition element away from the surface, improving its accessibility to the target analyte and reducing steric hindrance. This strategy has been successfully employed in the development of various biosensor platforms, including electrochemical and optical biosensors.

Biosensor Application Role of Bromo-PEG24-t-butyl ester Derivative
Electrochemical Biosensors Forms an antifouling layer on the electrode surface, improving signal-to-noise ratio.
Optical Biosensors (e.g., SPR, ELISA) Prevents non-specific binding to the sensor chip, enhancing detection sensitivity.
Immunoassays Covalently immobilizes antibodies while maintaining their biological activity.

Application in Solid Phase Organic Synthesis Resins and Supports

Solid-phase synthesis is a cornerstone of modern peptide and oligonucleotide synthesis. The choice of linker, which connects the growing molecule to the solid support, is crucial for the success of the synthesis. Bromo-PEG24-t-butyl ester can be adapted for use as a linker in solid-phase synthesis. researchgate.net For instance, the carboxylic acid can be attached to an amino-functionalized resin. researchgate.netmdpi.com The bromo-terminated end of the PEG chain can then serve as an attachment point for the first building block of the target molecule. The long PEG chain can improve the solvation of the growing peptide or oligonucleotide within the resin beads, potentially leading to higher yields and purities. nih.govlsu.edupeptide.com The ester linkage to the PEG chain can be designed to be cleavable under specific conditions to release the final product from the solid support. researchgate.net

Bromo-PEG24-t-butyl ester as a Building Block in Synthetic Organic Chemistry

Beyond surface modification, Bromo-PEG24-t-butyl ester serves as a valuable building block in synthetic organic chemistry for the construction of complex molecules with tailored properties.

Synthesis of Complex Small Molecules and Chemical Probes with PEG Moieties

The incorporation of PEG chains into small molecules and chemical probes can significantly enhance their aqueous solubility, cell permeability, and pharmacokinetic properties. Bromo-PEG24-t-butyl ester provides a straightforward way to introduce a discrete PEG-24 moiety into a target molecule. The bromo- and carboxyl- functionalities allow for its versatile integration into a wide range of synthetic routes.

A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. nih.gov Bromo-PEG24-t-butyl ester can be used as a flexible linker in PROTAC synthesis, where its length and hydrophilicity can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. nih.govbiochempeg.com The bromide allows for facile coupling to one of the ligands, while the deprotected carboxylic acid can be coupled to the other ligand.

Development of Recyclable Catalytic Systems using PEGylated Compounds

The development of efficient and recyclable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce waste and minimize the environmental impact of chemical processes. Polyethylene (B3416737) glycol (PEG) and its derivatives, such as Bromo-PEG24-t-butyl ester, have emerged as promising materials in this field. The unique properties of PEG, including its solubility in a range of solvents and its ability to be precipitated by the addition of a non-solvent, provide a basis for the creation of recoverable and reusable catalysts. tandfonline.comresearchgate.net

Bromo-PEG24-t-butyl ester is a particularly useful building block for creating such recyclable catalytic systems. Its bifunctional nature allows for a two-step modification process. The bromine atom serves as a reactive site for attaching a catalytically active molecule. broadpharm.comcreative-biolabs.commedkoo.comcreative-biolabs.combroadpharm.com This is typically achieved through a nucleophilic substitution reaction where a functional group on the catalyst molecule displaces the bromide. The t-butyl ester group, on the other hand, is a protecting group for a carboxylic acid. broadpharm.comcreative-biolabs.commedkoo.comcreative-biolabs.combroadpharm.com This protected acid can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be used to anchor the PEG-catalyst conjugate to a solid support if desired, or to introduce further functionality. broadpharm.comcreative-biolabs.commedkoo.comcreative-biolabs.combroadpharm.com

Detailed Research Findings:

While specific studies detailing the use of Bromo-PEG24-t-butyl ester in recyclable catalytic systems are not extensively documented in publicly available literature, the principles of its application can be inferred from research on similar PEGylated catalysts. For instance, research has shown that attaching chiral ligands to PEG supports can create recyclable catalysts for enantioselective reactions. tandfonline.com In one study, a pyrrolidinyl methanol (B129727) ligand was attached to a PEG support, and the resulting catalyst was used for the enantioselective ethylation of aryl aldehydes. tandfonline.com The study demonstrated good yields and enantioselectivities, and the catalyst could be recovered and reused, although with some loss of efficiency attributed to the lability of the linker. tandfonline.com This highlights the importance of the linker's stability in the design of robust recyclable catalysts. The ether linkages inherent in the PEG backbone of Bromo-PEG24-t-butyl ester offer greater hydrolytic stability compared to ester-based linkers. tandfonline.com

Another area of research involves the immobilization of homogeneous catalysts onto solid supports coated with a polymer like PEG. nsf.gov This "supported liquid-phase catalysis" (SLPC) approach involves dissolving the catalyst in a non-volatile solvent like PEG, which is then absorbed into a porous inorganic support. nsf.gov This method allows for the use of well-established homogeneous catalysts in a heterogeneous setup, facilitating continuous flow reactions and easy catalyst separation. nsf.gov Bromo-PEG24-t-butyl ester, after appropriate functionalization with a catalyst, could be a key component in such systems, where the PEG chain acts as the liquid phase to solvate the active catalytic center.

The table below summarizes the functional groups of Bromo-PEG24-t-butyl ester and their roles in developing recyclable catalytic systems.

Functional GroupRole in Recyclable Catalysis
Bromo Group Reactive site for the covalent attachment of a catalyst molecule through nucleophilic substitution. broadpharm.comcreative-biolabs.commedkoo.comcreative-biolabs.combroadpharm.com
PEG24 Chain Confers solubility in various reaction media, enabling homogeneous catalysis. Allows for precipitation and recovery of the catalyst. tandfonline.comresearchgate.net
t-Butyl Ester Group A protected carboxylic acid that can be deprotected to introduce another functional handle for immobilization or further modification. broadpharm.comcreative-biolabs.commedkoo.comcreative-biolabs.combroadpharm.com

Advanced Characterization Techniques for Peg Based Conjugates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the chemical structure of Bromo-PEG24-t-butyl ester. Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are two of the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key expected signals in the ¹H NMR spectrum of Bromo-PEG24-t-butyl ester would include:

A singlet peak around 1.45 ppm corresponding to the nine equivalent protons of the t-butyl group.

A complex series of multiplet signals between 3.6 and 3.7 ppm, characteristic of the repeating ethylene (B1197577) glycol (-O-CH₂-CH₂-) units.

Triplet signals corresponding to the methylene (B1212753) groups adjacent to the bromo and ester functionalities, confirming the structure of the end groups.

The integration of these signals allows for the quantitative assessment of the ratio of the different protons, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Bromo-PEG24-t-butyl ester, the FTIR spectrum would display characteristic absorption bands that confirm its key structural features. The prominent C-O-C stretching vibration of the PEG backbone is a dominant feature in the spectrum. nih.gov

Functional GroupCharacteristic Absorption Band (cm⁻¹)Vibration Mode
C-H (alkane)2880–2950Stretching
C=O (ester)~1735Stretching
C-O-C (ether)~1100Stretching
C-Br600-500Stretching

The presence of these characteristic peaks in the FTIR spectrum provides qualitative confirmation of the successful synthesis of the Bromo-PEG24-t-butyl ester linker. nih.govresearchgate.netnih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity of PEG linkers and their conjugates. Due to the nature of PEG compounds, which can be polydisperse, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed. walshmedicalmedia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers like PEG. It allows for the determination of the molecular weight distribution of the polymer chains. For a discrete PEG (dPEG®) compound like Bromo-PEG24-t-butyl ester, which has a defined number of ethylene glycol units, MALDI-TOF MS would be expected to show a single dominant peak corresponding to the monoisotopic mass of the molecule, confirming its high purity and monodispersity. enovatia.com The spectrum would also reveal the presence of any impurities or side products from the synthesis.

Electrospray Ionization (ESI) MS

ESI-MS is another powerful technique for the characterization of PEGylated molecules, especially after conjugation to peptides or proteins. walshmedicalmedia.com For the Bromo-PEG24-t-butyl ester linker itself, ESI-MS can confirm its molecular weight. When analyzing PEGylated proteins, ESI-MS can become complex due to the polydispersity of traditional PEGs and the multiple charge states of the protein. nih.gov However, for conjugates with discrete PEGs, the interpretation is simplified. Advanced ESI-MS techniques, sometimes coupled with liquid chromatography, can provide detailed information on the extent of PEGylation. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification of Bromo-PEG24-t-butyl ester and for the analysis of the reaction mixture after conjugation. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique used to separate molecules based on their hydrophobicity. It is a powerful tool for assessing the purity of the Bromo-PEG24-t-butyl ester linker and for separating the PEGylated product from the unreacted biomolecule and excess linker after a conjugation reaction. nih.gov The retention time of the PEGylated conjugate will be different from that of the parent molecule due to the attached PEG chain. nih.gov By developing a suitable gradient elution method, the different components in a reaction mixture can be effectively separated and quantified. sepax-tech.com.cn

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is particularly useful for analyzing PEGylated proteins, as the addition of a PEG chain significantly increases the molecule's size. biopharminternational.com SEC can be used to determine the extent of PEGylation by separating species with different numbers of attached PEG chains (e.g., mono-, di-, and non-PEGylated protein). sepax-tech.com.cnchromatographyonline.com It is also effective in removing unreacted, smaller PEG linkers from the larger PEG-protein conjugate. nih.gov

TechniquePrinciple of SeparationPrimary Application for PEG Conjugates
RP-HPLCHydrophobicityPurity assessment of linker, separation of conjugate from unreacted starting materials. nih.gov
SECHydrodynamic VolumeAnalysis of PEGylation extent, separation of PEGylated species, removal of excess linker. chromatographyonline.combiopharminternational.com

Advanced Analytical Methodologies for Confirming Conjugation Efficiency and Site Specificity

Beyond confirming the presence of the PEG conjugate, it is often critical to determine the efficiency of the conjugation reaction and the precise location of the PEG attachment on the biomolecule. This is typically achieved through a combination of techniques, often involving mass spectrometry.

Peptide Mapping

For protein conjugates, peptide mapping is a powerful method to identify the site of PEGylation. The PEGylated protein is enzymatically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. enovatia.comnih.gov By comparing the peptide map of the native protein with that of the PEGylated protein, the modified peptide can be identified. The mass of this peptide will have increased by the mass of the attached PEG linker. Tandem mass spectrometry (MS/MS) of the modified peptide can then be used to pinpoint the exact amino acid residue to which the PEG chain is attached. nih.govnih.gov

Quantitative Analysis of Conjugation Efficiency

The efficiency of the PEGylation reaction can be quantified using chromatographic techniques like RP-HPLC or SEC. By integrating the peak areas of the unreacted biomolecule and the various PEGylated species in the chromatogram, the percentage of conversion to the desired product can be calculated. sepax-tech.com.cn Mass spectrometry can also be used for quantitative analysis, particularly when coupled with liquid chromatography (LC-MS), to determine the relative abundance of the different species in a reaction mixture. acs.orgnih.govnih.gov

These advanced analytical methodologies provide a comprehensive characterization of PEG-based conjugates, ensuring a thorough understanding of their structure and composition, which is essential for their development as therapeutic agents.

Theoretical and Computational Approaches in Polyethylene Glycol Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of PEG Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of PEG derivatives. nih.govacs.org For a molecule such as Bromo-PEG24-t-butyl ester, these methods can pinpoint reactive sites and quantify electronic properties that govern its chemical behavior.

The primary loci of reactivity on Bromo-PEG24-t-butyl ester are the carbon-bromine (C-Br) bond, susceptible to nucleophilic substitution, and the carbonyl group of the t-butyl ester, which can undergo hydrolysis. DFT calculations can model the distribution of electron density across the molecule, highlighting the electrophilic nature of the carbon atom attached to the bromine and the carbonyl carbon.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For Bromo-PEG24-t-butyl ester, the LUMO is expected to be localized around the C-Br antibonding orbital, indicating this site's favorability for nucleophilic attack. The HOMO may be distributed among the lone pairs of the oxygen atoms in the PEG chain and the ester group. nih.govresearchgate.net

By calculating various quantum chemical descriptors, a detailed reactivity profile can be established. mdpi.com These parameters provide quantitative measures of the molecule's electronic characteristics and potential interactions. nih.gov

Quantum DescriptorDefinitionPredicted Significance for Bromo-PEG24-t-butyl ester
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; relates to ionization potential.Indicates the energy required to remove an electron; influences susceptibility to oxidation.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; relates to electron affinity.Identifies the most likely site for accepting electrons, such as in a nucleophilic substitution reaction at the C-Br bond.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A larger gap implies higher kinetic stability and lower overall reactivity of the molecule. mdpi.com
Electronegativity (χ) The ability of an atom to attract shared electrons; χ = -0.5(EHOMO + ELUMO). mdpi.comProvides a measure of the molecule's overall ability to attract electrons in a chemical bond.
Chemical Hardness (η) Resistance to change in electron distribution; η = 0.5(ELUMO - EHOMO). mdpi.comA higher value indicates greater resistance to deformation of its electron cloud, correlating with stability.
Molecular Electrostatic Potential (MEP) A 3D map of charge distribution showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comVisually identifies the positive potential around the carbon of the C-Br bond and the negative potential around the oxygen atoms, guiding predictions of intermolecular interactions.

Molecular Dynamics Simulations of PEG Interactions with Solvent and Substrates

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For Bromo-PEG24-t-butyl ester, MD simulations provide atomic-level insights into its dynamic behavior, particularly its interactions with solvent molecules and substrates. researchgate.netresearchgate.net These simulations are crucial for understanding how the polymer chain behaves in different environments, such as aqueous solutions or near a solid surface. nih.govresearchgate.net

The accuracy of an MD simulation is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. acs.org Common force fields used for simulating PEG derivatives include OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, and GROMOS. acs.orgrsc.org The choice of solvent model, such as SPC/E or TIP4P/2005 for water, is also critical for accurately capturing the solvation dynamics. researchgate.net

In a typical simulation of Bromo-PEG24-t-butyl ester in water, the analysis would focus on several key aspects. Hydrogen bonding between the ether oxygens of the PEG backbone and water molecules is a primary determinant of its solubility and conformation. nih.govacs.org Simulations can quantify the number and lifetime of these hydrogen bonds. nih.gov The hydrophobic t-butyl ester group and the somewhat hydrophobic bromo-alkyl end will influence the local water structure, potentially leading to preferential conformations that minimize unfavorable interactions. Analysis of radial distribution functions (RDFs) can reveal the structuring of solvent molecules around different parts of the PEG derivative.

Simulation ParameterTypical Value/ChoicePurpose for Bromo-PEG24-t-butyl ester Simulation
Force Field OPLS-AA, CHARMM, GROMOSDefines the interatomic potentials to accurately model the molecule's energetics and dynamics. acs.org
Solvent Model Explicit (e.g., SPC/E, TIP4P/2005 for water)Represents the solvent environment to study solvation, hydrogen bonding, and conformational preferences. researchgate.net
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. rsc.org
Simulation Time 100 ns - 1 µsAllows the system to reach equilibrium and provides sufficient sampling of conformational space and dynamic events. cnr.it
Analysis Methods RDF, Hydrogen Bond Analysis, RMSDQuantifies solvent structure around the solute, measures specific interactions with water, and tracks conformational changes over time.

When simulating interactions with a substrate (e.g., a gold surface for sensor applications or a lipid bilayer), MD can reveal the preferred binding modes and orientations. cnr.it For instance, the bromo-terminus could be used as a reactive handle to attach to a surface, and simulations could explore the conformational freedom of the PEG chain once tethered. cnr.it

Computational Modeling of PEGylated Systems for Conformational Analysis and Intermolecular Interactions

The function of a PEG derivative is intrinsically linked to its three-dimensional structure and flexibility. Computational modeling, especially through MD simulations, is essential for performing detailed conformational analysis of molecules like Bromo-PEG24-t-butyl ester. nih.gov The 24-unit PEG chain is highly flexible, capable of adopting a vast range of conformations from compact, folded structures to fully extended ones. researchgate.netnih.gov

Intermolecular interactions are also a central focus of this modeling. The PEG chain can interact with other molecules through various forces. acs.org Hydrogen bonds with water are dominant, but van der Waals interactions also play a significant role, especially concerning the hydrophobic end groups. rsc.org When interacting with proteins or other biological macromolecules, simulations can show how the PEG chain might sterically shield the substrate or engage in specific, albeit weak, interactions with amino acid residues like lysine (B10760008) and arginine. acs.org The conformation of the PEG chain can shift dramatically in different environments; for example, it may stretch out in a good solvent but collapse into a globule in a poor solvent or when confined in a small space. nih.gov

Conformational StateDescriptionDriving ForcesPredicted Relevance for Bromo-PEG24-t-butyl ester
Extended Chain A linear, stretched-out conformation.Strong solvent-polymer interactions (good solvent), steric repulsion between segments.Less probable in bulk solution but may occur when tethered to a surface or under shear flow.
Random Coil A disordered, fluctuating conformation with statistical dimensions.Dominant state in good solvents like water, driven by entropy and favorable polymer-solvent interactions. acs.orgThe most likely average conformation in aqueous solution.
Folded/Compact Globule A dense, collapsed structure. nih.govPredominance of polymer-polymer interactions over polymer-solvent interactions (poor solvent).Could be induced by adding a non-solvent or through strong intramolecular interactions, though less likely in water.
Mushroom/Brush Conformations adopted when tethered to a surface. researchgate.netGrafting density and solvent quality. At low density, chains form "mushrooms"; at high density, they stretch into a "brush".Relevant for applications where the molecule is immobilized on a substrate.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes for Functionalized PEGs

Computational chemistry is increasingly used not only to analyze existing molecules but also to predict the outcomes of chemical reactions. nih.govacs.org For functionalized PEGs like Bromo-PEG24-t-butyl ester, predictive modeling can help optimize synthetic pathways and anticipate the distribution of products. acs.org

The primary synthetic utility of the bromo-terminus is its role as a leaving group in nucleophilic substitution reactions. For example, reacting Bromo-PEG24-t-butyl ester with sodium azide (B81097) would produce Azido-PEG24-t-butyl ester. Computational models can predict the transition state energies and activation barriers for such SN2 reactions, providing estimates of reaction rates. purdue.edu This allows for the in-silico screening of different nucleophiles to determine which reactions are most likely to be successful and efficient.

Kinetic models can be developed to simulate the progress of a reaction over time. researchgate.netrsc.org These models can account for factors like reactant concentrations, temperature, and solvent effects. For a reaction involving Bromo-PEG24-t-butyl ester, such a model could predict the conversion yield as a function of time and help identify optimal reaction conditions to maximize the desired product while minimizing potential side reactions, such as elimination or hydrolysis of the ester group. acs.org While much of the kinetic modeling of PEGylation has focused on protein modification, the underlying principles can be adapted to small-molecule functionalization. nih.govacs.orgresearchgate.net

Modeling ApproachInput ParametersPredicted OutcomeApplication to Bromo-PEG24-t-butyl ester Synthesis
Transition State Theory Reactant/product structures, chosen level of theory (e.g., DFT).Activation energy (Ea), reaction rate constants (k).Predicting the feasibility and rate of converting the bromo group to other functionalities (e.g., thiol, amine, azide). mdpi.com
Reaction Network Modeling A set of possible elementary reaction steps and their rate constants. purdue.eduConcentration profiles of reactants, intermediates, and products over time.Identifying potential side products, such as those from ester hydrolysis under basic conditions used for substitution.
Solvent Effect Modeling Implicit or explicit solvent models (e.g., PCM, explicit solvent box).Changes in activation barriers and reaction thermodynamics due to solvation.Determining the optimal solvent to enhance the rate and selectivity of a desired substitution reaction.
Machine Learning Models Large datasets of known reactions, molecular descriptors. nih.govReaction yield, optimal conditions, most likely product.In a broader context, could predict outcomes for PEG functionalization based on patterns learned from extensive experimental data.

By simulating reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms, troubleshoot unexpected experimental results, and rationally design more efficient and selective syntheses for heterobifunctional PEG derivatives. mdpi.comjenkemusa.com

Future Directions and Emerging Research Avenues for Bromo Peg24 T Butyl Ester

Development of Novel Bromo-PEG-t-butyl ester Analogues with Enhanced Reactivity or Orthogonality

The evolution of PEG linkers is driven by the need for greater control over conjugation chemistry. For Bromo-PEG-t-butyl ester, future research is focused on creating analogues with tailored reactivity and orthogonal coupling capabilities. This involves modifying both the reactive ends and the PEG chain itself.

Enhanced Reactivity: While the bromide group is a reliable leaving group for reacting with nucleophiles like thiols, analogues incorporating moieties with different reactivity profiles are being explored. broadpharm.comprecisepeg.com For instance, replacing the bromo group with a bromoacetamido group can alter the reaction kinetics and stability of the resulting conjugate.

Orthogonal Functional Groups: A key area of development is the synthesis of analogues where one of the terminal groups is replaced with a function that allows for completely independent (orthogonal) reactions. Instead of a simple protected acid, derivatives featuring groups like azides, alkynes, or DBCO (dibenzocyclooctyne) are being synthesized. broadpharm.comprecisepeg.com This allows for a two-step conjugation strategy where, for example, the bromo group reacts with a thiol on a protein, and the azide (B81097) group subsequently reacts with an alkyne-modified molecule via "click chemistry."

This development of a diverse toolkit of Bromo-PEG analogues enables researchers to perform sequential conjugations with high specificity, which is crucial for building complex, multifunctional biomolecules and materials.

Integration into Bio-orthogonal Click Chemistry Platforms for Complex Conjugate Assembly

Bio-orthogonal chemistry, particularly "click chemistry," has revolutionized the way scientists assemble complex molecular structures in biological systems. While Bromo-PEG24-t-butyl ester itself is not a direct participant in click reactions, its derivatives are integral to these platforms. broadpharm.com

The strategy involves creating heterobifunctional PEG linkers that contain both a traditional reactive group (like bromide) and a bio-orthogonal handle. For example, Bromo-PEG-azide derivatives combine the thiol-reactive nature of the bromo group with the ability of the azide to undergo highly specific copper-catalyzed or strain-promoted cycloaddition reactions with alkynes. broadpharm.comprecisepeg.com

This dual functionality is critical for assembling complex conjugates such as Antibody-Drug Conjugates (ADCs). A typical process could involve:

Reacting the bromo- end of a Bromo-PEG-azide linker with a cysteine residue (thiol) on an antibody.

Separately, modifying a cytotoxic drug molecule with an alkyne group.

"Clicking" the azide-functionalized antibody-PEG conjugate to the alkyne-functionalized drug.

This modular approach, facilitated by PEG derivatives, allows for the precise and efficient construction of highly defined bioconjugates, minimizing side reactions and simplifying purification.

Exploration of Bromo-PEG24-t-butyl ester in Next-Generation Materials Science and Supramolecular Chemistry

The unique properties of Bromo-PEG24-t-butyl ester make it a valuable building block in materials science and supramolecular chemistry. The long, flexible, and hydrophilic PEG24 chain can be used to modify surfaces and construct novel nanomaterials. cymitquimica.com

Surface Modification: The bromo- group can be used to anchor the PEG linker to surfaces, such as gold nanoparticles or quantum dots. ut.ac.ir The other end, after deprotection of the t-butyl ester, can be used to attach targeting ligands, proteins, or other functional molecules. This PEGylation of surfaces is critical for improving the biocompatibility of materials, reducing non-specific protein adsorption, and enhancing their stability in biological fluids. ut.ac.ir

Supramolecular Chemistry: In supramolecular chemistry, the precise length and defined end-groups of monodisperse PEGs like Bromo-PEG24-t-butyl ester are highly advantageous. These molecules can be used as components in self-assembling systems, such as block copolymers that form micelles or vesicles for drug delivery. labinsights.nl The ability to functionalize both ends of the PEG chain with different entities allows for the creation of sophisticated, multi-component supramolecular structures with tailored properties.

The exploration of these linkers in creating "smart" materials that respond to specific stimuli is an active area of research, with potential applications in diagnostics, sensing, and targeted therapeutics.

Addressing Challenges in the Synthesis and Scale-Up of Uniform Functionalized PEGs for Research Applications

A significant challenge in the field is the synthesis and purification of functionalized PEGs. Traditional PEG synthesis results in a mixture of polymers with varying chain lengths (polydispersity). acs.org This heterogeneity complicates characterization, can lead to batch-to-batch inconsistency, and may cause unwanted immunogenic reactions in therapeutic applications. acs.orgresearchgate.net

Bromo-PEG24-t-butyl ester is a monodisperse or discrete PEG (dPEG®) , meaning it has a precisely defined molecular weight and structure. The production of such uniform PEGs is a considerable synthetic challenge.

Synthesis: Manufacturing monodisperse PEGs requires iterative, step-by-step controlled synthesis methods. These processes involve numerous reaction and purification steps, which are time-consuming and costly compared to the bulk polymerization used for traditional PEGs. acs.org

Scale-Up and Purity: Scaling up these multi-step syntheses while maintaining high purity is a major hurdle. Each additional PEG unit increases the difficulty of purification, making the production of long, monodisperse chains like PEG24 particularly complex. Ensuring the fidelity of the terminal functional groups (bromide and t-butyl ester) throughout the synthesis adds another layer of complexity. labinsights.nl

Future research is focused on developing more efficient synthetic routes and purification techniques to make uniform PEGs more accessible and affordable. researchgate.net Overcoming these challenges is crucial for the widespread adoption of precisely defined PEG linkers in both research and clinical applications, where uniformity and purity are paramount. acs.org

Q & A

Q. What are the primary applications of Bromo-PEG24-t-butyl ester in PROTAC design, and how does its PEG chain length influence experimental outcomes?

Bromo-PEG24-t-butyl ester is commonly used as a linker in PROTAC molecules to connect the E3 ligase ligand and the target protein binder. The 24-unit PEG chain enhances water solubility, reduces aggregation, and modulates cellular permeability. Methodologically, researchers should compare PROTACs with varying PEG lengths (e.g., PEG12, PEG24) to assess degradation efficiency via Western blotting or cellular viability assays. For example, longer PEG chains may improve solubility but reduce membrane permeability, requiring optimization .

Q. How should Bromo-PEG24-t-butyl ester be stored and handled to maintain stability during experiments?

The compound must be stored at -20°C in a desiccated, dark environment to prevent hydrolysis of the t-butyl ester group and bromine substitution. Prior to use, allow the reagent to equilibrate to room temperature under inert gas (e.g., nitrogen) to minimize moisture absorption. Purity should be verified via HPLC or NMR before critical experiments .

Q. What analytical techniques are recommended for characterizing Bromo-PEG24-t-butyl ester post-synthesis or modification?

Key methods include:

  • NMR (¹H, ¹³C) : To confirm PEG chain integrity and t-butyl ester presence.
  • Mass Spectrometry (HRMS or MALDI-TOF) : For molecular weight validation.
  • HPLC with UV/RI detection : To assess purity (>95% as per industry standards).
  • FT-IR : To identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Always include a reference sample (e.g., commercial batch) for comparison .

Advanced Research Questions

Q. How can researchers systematically investigate the impact of Bromo-PEG24-t-butyl ester’s PEG chain length on PROTAC pharmacokinetics and pharmacodynamics?

Use Taguchi experimental design to optimize variables such as PEG length, linker rigidity, and PROTAC concentration. For example, a L9 orthogonal array can test three PEG lengths (PEG12, PEG24, PEG36) under varying pH and temperature conditions. Analyze outcomes (e.g., target degradation IC₅₀, plasma stability) via ANOVA to identify statistically significant factors. Reference tables from Taguchi-based studies (e.g., catalyst optimization in biodiesel production) can guide parameter selection .

Q. What strategies resolve contradictions in literature regarding Bromo-PEG24-t-butyl ester’s cellular uptake efficiency?

Conflicting data may arise from differences in cell lines, PROTAC architecture, or assay conditions. To address this:

  • Perform meta-analysis of published protocols to identify variables (e.g., serum-free vs. serum-containing media).
  • Replicate key studies under controlled conditions, including internal controls (e.g., fluorescently tagged PROTACs for uptake quantification via flow cytometry).
  • Use computational modeling (e.g., molecular dynamics simulations) to predict PEG chain interactions with lipid bilayers .

Q. How can researchers optimize conjugation reactions involving Bromo-PEG24-t-butyl ester and amine-containing molecules?

The bromine terminus reacts with primary amines (e.g., lysine residues) via nucleophilic substitution. To enhance reaction efficiency:

  • Use Schlenk techniques to exclude moisture and oxygen.
  • Screen solvents (e.g., DMF, DMSO) for optimal solubility and reaction rates.
  • Monitor progress via TLC or LC-MS and quench with excess amine (e.g., glycine) to terminate unreacted bromine groups.
  • Purify conjugates using size-exclusion chromatography to remove unreacted PEG .

Methodological Considerations

What experimental frameworks are suitable for formulating research questions about Bromo-PEG24-t-butyl ester’s structure-activity relationships?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example:

  • Novelty : "Does introducing a branched PEG chain improve PROTAC selectivity?"
  • Feasibility : Use PICO format (Population: cancer cell lines; Intervention: branched vs. linear PEG linkers; Comparison: degradation efficiency; Outcome: IC₅₀ values) to structure experiments .

Q. How should researchers design in vivo studies to evaluate Bromo-PEG24-t-butyl ester-based PROTACs?

  • Pharmacokinetics : Administer PROTACs intravenously and orally to compare bioavailability. Collect plasma samples at timed intervals for LC-MS analysis.
  • Toxicity : Monitor organ histopathology and cytokine levels in murine models.
  • Efficacy : Use xenograft models with biomarkers (e.g., ubiquitination assays) to confirm target degradation .

Data Presentation and Validation

Include supplementary tables for:

  • Batch-to-batch variability : Compare NMR/HPLC data across synthesis lots.
  • Degradation efficiency : Tabulate IC₅₀ values for PROTACs with different linkers.
  • Taguchi optimization results : Highlight parameter contributions (e.g., % yield vs. PEG length) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.